molecular formula C6H3BrFNO3 B8064890 3-Bromo-4-fluoro-2-nitrophenol

3-Bromo-4-fluoro-2-nitrophenol

Cat. No. B8064890
M. Wt: 235.99 g/mol
InChI Key: NRHXZOPTZSJCQL-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-2-nitrophenol is a useful research compound. Its molecular formula is C6H3BrFNO3 and its molecular weight is 235.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-fluoro-2-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-fluoro-2-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • 3-Bromo-4-fluoro-2-nitrophenol is involved in the formation of halo-nitrocyclohexadienones during the nitration of halophenols, exhibiting significant reactivity and isomerization properties (Clewley et al., 1989).
    • It serves as a precursor in the synthesis of fluoro-nitrophenol compounds, which are important intermediates in organic synthesis (Zhang Zhi-de, 2011).
  • Detection and Sensing Applications :

    • The compound is used in spectroscopic studies for the detection of aluminum ions, contributing to the development of selective sensors for biological and environmental monitoring (Lambert et al., 2000).
    • It is involved in gas chromatography for the separation and detection of various phenol isomers, indicating its role in analytical chemistry (Ma & Spiegel, 1966).
  • Catalysis and Reaction Kinetics :

    • Studies on its hydrogenation properties have shown that it can be used to produce aminophenol derivatives, which are valuable in various chemical industries (Zhang Xiao-wei, 2009).
    • It is involved in the kinetic investigation of the catalytic reduction of nitrophenols, which is significant in understanding reaction mechanisms and developing efficient catalysts (Thawarkar et al., 2018).
  • Environmental and Health Impact Studies :

    • Research on nitrated phenols in the atmosphere includes studies on the formation and effects of compounds like 3-Bromo-4-fluoro-2-nitrophenol, which are important for understanding environmental pollution and health impacts (Harrison et al., 2005).

properties

IUPAC Name

3-bromo-4-fluoro-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO3/c7-5-3(8)1-2-4(10)6(5)9(11)12/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHXZOPTZSJCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)[N+](=O)[O-])Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluoro-2-nitrophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.